molecular formula C8H11BClNO2 B3080937 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride CAS No. 1093642-78-4

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

Cat. No. B3080937
CAS RN: 1093642-78-4
M. Wt: 199.44
InChI Key: SDIIXJTURMFNPY-UHFFFAOYSA-N
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Description

The compound seems to be related to 3-(Aminomethyl)benzoic acid hydrochloride . This compound has a molecular formula of C8H10ClNO2 and a molecular weight of 187.62 g/mol . It’s used in various applications, including as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)benzoic acid hydrochloride, a related compound, includes an aminomethyl group attached to a benzene ring, along with a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Aminomethyl)benzoic acid hydrochloride, a related compound, include a molecular weight of 187.62 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .

Scientific Research Applications

Materials Science and Supramolecular Chemistry

Boronic acids participate in supramolecular chemistry, where non-covalent interactions drive the assembly of complex structures. Researchers explore their use in designing functional materials, such as sensors, molecular switches, and drug delivery systems. The unique boron-oxygen interactions contribute to the stability and responsiveness of these materials.

Safety and Hazards

While specific safety and hazard information for “3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar compounds .

Future Directions

While specific future directions for “3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride” are not available, a study discusses the relevance of extending studies with boronic acids in medicinal chemistry to obtain new promising drugs .

properties

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2.ClH/c10-5-8-6-3-1-2-4-7(6)9(11)12-8;/h1-4,8,11H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIIXJTURMFNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol (965 mg, 5 mmol) in ethanol (30 mL) were added ammonia (2M solution in ethanol, 18 mL, 36 mmol) and Raney 2800 Nickel (⅓ teaspoon of a slurry in water). The reaction mixture was subjected to hydrogenation at 45 atmospheres for 2 h at rt. The resulting mixture was filtered through Celite and the filtrate was concentrated in vacuo yielding the crude amine. The amine was dissolved in dioxanes (10 mL) and HCl (4M in dioxanes, 5 mL, 20 mmol) was added. After 1 h, the suspension was concentrated and the resulting solid was washed with hexanes followed by ether yielding 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride (917 mg, 4.6 mmol, 92% yield) as a white solid.
Name
3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dioxanes
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

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